4-Cyclobutylaniline hydrochloride

Description

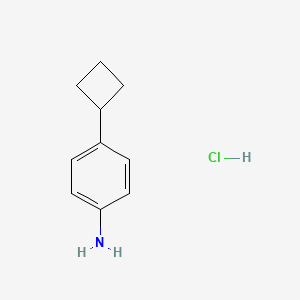

4-Cyclobutylaniline hydrochloride is a chemical compound with the molecular formula C10H14ClN. It is a derivative of aniline, where the aniline ring is substituted with a cyclobutyl group at the para position. This compound is often used in various chemical research and industrial applications due to its unique structural properties .

Properties

IUPAC Name |

4-cyclobutylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10-6-4-9(5-7-10)8-2-1-3-8;/h4-8H,1-3,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJKWAUBUWCSFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylaniline hydrochloride typically involves the following steps:

Cyclobutylation of Aniline: Aniline undergoes a Friedel-Crafts alkylation reaction with cyclobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-cyclobutylaniline.

Formation of Hydrochloride Salt: The resulting 4-cyclobutylaniline is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Large-scale Friedel-Crafts Alkylation: Using industrial reactors and precise control of temperature and reaction time.

Purification: The crude product is purified through recrystallization or other suitable methods to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

4-Cyclobutylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form cyclobutyl-substituted aniline derivatives.

Substitution: It can undergo electrophilic substitution reactions, where the aniline ring can be further functionalized with different substituents.

Hydrolysis: The hydrochloride salt can be hydrolyzed to regenerate the free base, 4-cyclobutylaniline.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Lewis acids like aluminum chloride for substitution reactions.

Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-cyclobutylaniline .

Scientific Research Applications

4-Cyclobutylaniline hydrochloride is a chemical compound with diverse applications in scientific research, including as an intermediate in synthesizing organic molecules and in biological and medicinal studies. The presence of the cyclobutyl ring in its structure gives it unique steric and electronic properties, making it valuable in applications where these properties are advantageous.

Scientific Research Applications

- Chemistry this compound serves as an intermediate in synthesizing complex organic molecules, such as pharmaceuticals and agrochemicals.

- Biology This compound is studied for its potential biological activity and interactions with biomolecules. Compounds with similar trifluoromethyl-cyclobutyl structures have demonstrated anti-cancer and anti-inflammatory properties.

- Medicine Researches explore its potential as a therapeutic agent or a building block in drug development.

- Industry It is used in producing specialty chemicals and materials with unique properties.

Biological Activities

This compound has potential biological activities, particularly in pharmaceutical research. The trifluoromethyl group enhances lipophilicity and influences the compound's binding affinity to proteins and enzymes, potentially modulating biological pathways. The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer or infections, and might interact with specific receptors, affecting signal transduction pathways crucial for cell proliferation and survival.

Use as Intermediates

4-alkyl-2-haloaniline derivatives can be used as intermediates for synthesizing pharmaceuticals or agricultural chemicals . Utilizing 4-alkyl-2-haloaniline derivatives as intermediates can efficiently synthesize 6-t-butyl-8-fluoroquinoline derivatives, useful as rice blast control agents and pharmaceuticals .

Novel Chromenopyridine Derivatives

Mechanism of Action

The mechanism of action of 4-Cyclobutylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

4-Cyclobutylaniline hydrochloride can be compared with other similar compounds such as:

4-Cyclohexylaniline hydrochloride: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.

4-Cyclopentylaniline hydrochloride: Similar structure but with a cyclopentyl group.

4-Methylcyclobutylaniline hydrochloride: Similar structure but with a methyl group on the cyclobutyl ring.

The uniqueness of this compound lies in its specific cyclobutyl substitution, which imparts distinct chemical and physical properties compared to its analogs .

Biological Activity

4-Cyclobutylaniline hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in different biological contexts, and structure-activity relationships.

Chemical Structure and Properties

This compound is characterized by a cyclobutyl group attached to an aniline moiety. The structural configuration plays a crucial role in its biological activity, influencing interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on specific enzymes and proteins involved in cancer progression and other diseases. For instance, cyclobutane derivatives have shown promise as inhibitors of TTK (tension-dependent kinase), a protein implicated in oncogenic processes. The cyclobutyl substituent enhances the binding affinity by fitting into hydrophobic pockets of target proteins, which is critical for effective inhibition .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Inhibition of Oncogenic Proteins : The compound has been shown to inhibit MYC transcription factors, which are often overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Targeting Enzymes : It exhibits inhibitory effects on enzymes such as Cathepsin B, which is associated with cancer metastasis. By inhibiting these enzymes, the compound may prevent tumor invasion and progression .

- Potential as a Therapeutic Agent : Given its properties, this compound is being explored for therapeutic applications in oncology, particularly against cancers characterized by dysregulated MYC activity and high levels of Cathepsin B .

Efficacy and Case Studies

Several studies have demonstrated the efficacy of cyclobutane derivatives in preclinical models:

- In Vivo Studies : In murine models, compounds with similar structures have shown promising results in reducing tumor sizes and improving survival rates. For example, a cis-cyclobutanol analogue demonstrated high bioavailability and potent anti-tumor effects in breast cancer models .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that modifications to the aniline or cyclobutyl portions can significantly alter biological activity. For instance, variations in substituents on the aniline ring have been linked to changes in potency against specific cancer cell lines .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.